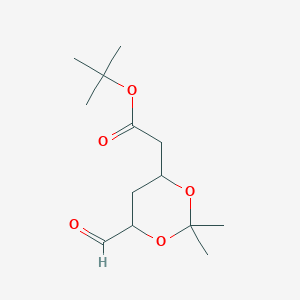

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQIIXBSQLRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate involves several steps. One common synthetic route includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of a base to form the dioxane ring . The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the intermediate products . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Statins

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily utilized as an intermediate in the synthesis of statins. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. The inhibition of this enzyme leads to reduced cholesterol levels in the bloodstream and decreased risk of cardiovascular diseases .

Key Statins Synthesized:

- Pitavastatin : This statin is known for its efficacy in lowering LDL cholesterol levels. The compound serves as a precursor in its synthesis.

Mechanism of Action :

The compound acts as a competitive inhibitor of HMG-CoA reductase, affecting the mevalonate pathway involved in lipid metabolism.

Chemical Reactions and Modifications

The compound can undergo various chemical transformations that enhance its utility in organic synthesis:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The tert-butyl group can be replaced by other nucleophiles under suitable conditions.

Case Study 1: Statin Synthesis

A study demonstrated the successful use of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate as an intermediate for synthesizing Pitavastatin. The research highlighted its effectiveness in producing high yields while maintaining purity levels suitable for pharmaceutical applications .

Case Study 2: Lipid Metabolism Research

Research involving this compound has provided insights into lipid metabolism pathways. By inhibiting HMG-CoA reductase effectively, it has been instrumental in studies aimed at understanding cholesterol biosynthesis and its implications for cardiovascular health .

Mechanism of Action

As an intermediate in the synthesis of Rosuvastatin Calcium, 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate contributes to the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver . By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces cholesterol levels in the blood, thereby lowering the risk of cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,3-dioxane backbone but differ in substituents and applications:

Note: The (4R,6S) isomer shares the same CAS number but differs in stereochemistry.

Stereochemical and Pharmacological Impact

- The (4R,6R) configuration in the formyl derivative is optimal for binding to HMG-CoA reductase, while the (4R,6S) isomer () shows reduced efficacy due to mismatched stereochemistry.

- The cyanomethyl group enhances electrophilicity, facilitating nucleophilic additions during synthesis, whereas the aminoethyl group improves water solubility in later intermediates.

Biological Activity

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol. This compound features a dioxane ring that contributes to its chemical reactivity and biological properties. The presence of the formyl (−CHO) and acetate (−COOCH₃) groups enhances its functional versatility, making it an interesting candidate for various applications in organic synthesis and biological interactions.

The biological activity of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily linked to its role as an intermediate in the synthesis of statins. Statins are widely used medications that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, statins effectively lower cholesterol levels in the bloodstream and reduce the risk of cardiovascular diseases .

Pharmacological Applications

Research indicates that compounds similar to 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate exhibit hypolipidemic and hypocholesterolemic effects. These compounds are essential in developing new drugs aimed at managing cholesterol levels and preventing heart disease . The compound's structural characteristics allow it to form stable intermediates during the synthesis of other biologically active molecules.

Case Studies

Several studies have explored the efficacy of statins derived from compounds like 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate:

- Case Study on PCSK9 Inhibitors : A study highlighted the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in maintaining low-density lipoprotein cholesterol levels. The synthesis of these inhibitors often involves intermediates like 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate .

- Statin Efficacy Research : Various clinical trials have demonstrated that statins derived from this compound significantly reduce LDL cholesterol levels in patients at risk for coronary heart disease. These trials emphasize the importance of such intermediates in drug development and therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C₁₃H₂₂O₅ | Intermediate for statin synthesis |

| 6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₃H₂₂N₂O₄ | Contains an amino group; potential for enhanced biological activity |

| 4R-cis-(6-formaldehydel)-2,2-dimethyl-1,3-dioxane | C₁₃H₂₂O₄ | Focuses on aldehyde functionality; lacks acetate group |

This comparison illustrates how variations in structure can influence chemical properties and biological activities.

Q & A

Q. Which degradation pathways dominate under oxidative conditions, and how can they be monitored?

- Methodological Answer: Accelerated oxidation studies (e.g., using H₂O₂ or UV/O₃ systems) reveal formyl group oxidation to carboxylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products, while electron paramagnetic resonance (EPR) identifies radical intermediates. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.